

A Comprehensive Toxicological Profile and Evaluation of the Endocrine Disrupting Potential of Bromoxynil

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) is a selective, post-emergence nitrile herbicide used to control annual broadleaf weeds in various agricultural settings, including cereal crops. [1][2][3][4] Its herbicidal efficacy stems from its ability to inhibit photosynthesis in target plants. [2][3][4][5] In mammals, the primary mechanism of toxicity is the uncoupling of oxidative phosphorylation, which disrupts cellular energy production.[6][7] This technical guide provides an in-depth review of the toxicological profile of Bromoxynil, including its toxicokinetics, acute and chronic toxicity, developmental and reproductive effects, and carcinogenic potential. Furthermore, it critically evaluates the existing evidence regarding its potential as an endocrine-disrupting chemical (EDC), with a particular focus on its interaction with the thyroid hormone system. Detailed experimental methodologies and quantitative data are presented to support a thorough understanding for researchers and professionals in related fields.

Mechanism of Action Herbicidal Action

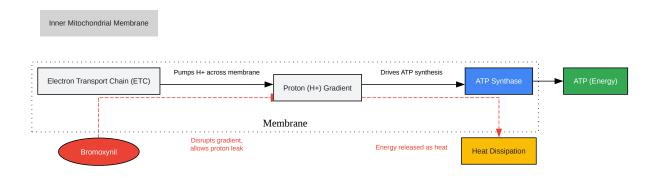
Bromoxynil's primary mode of action as a herbicide is the inhibition of photosynthesis.[2][3][5] It specifically targets the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[2][4] By binding to the D1 protein subunit of PSII, Bromoxynil blocks the electron



transport chain, which halts the production of ATP and NADPH2, essential molecules for CO2 fixation and plant growth.[2][4] This disruption leads to the formation of reactive oxygen species, causing lipid peroxidation, cell membrane damage, and ultimately, the death of the susceptible plant.[2][3]

Mammalian Toxicity

In mammals, the principal mechanism of Bromoxynil's toxicity is the uncoupling of mitochondrial oxidative phosphorylation.[6][7] This process disrupts the formation of ATP, the primary energy currency of the cell. The signs and symptoms of acute poisoning, such as elevated body temperature (hyperthermia), are consistent with this mechanism.[6][7][8] The liver is a primary target organ for Bromoxynil toxicity in repeated-dose studies.[7][8]



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Caption: Mechanism of Bromoxynil-induced mitochondrial uncoupling.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Bromoxynil is primarily available in ester forms, such as Bromoxynil octanoate and heptanoate, which are rapidly and almost completely hydrolyzed to the toxicologically active form,



Bromoxynil phenol, in mammals.[7][9][10] Therefore, the toxicological profiles of the esters and the phenol form are considered equivalent on a molar basis.[7]

- Absorption: Bromoxynil is readily absorbed following oral exposure in animals, with absorption rates exceeding 80%.[11] Dermal absorption is significantly lower and increases with the duration of exposure.[10][11]
- Distribution: Following absorption, Bromoxynil is distributed throughout the body. The highest concentrations are typically found in the liver and kidneys.
- Metabolism: The primary metabolic pathway is the rapid hydrolysis of ester forms to Bromoxynil phenol.[10] A major metabolite found in cotton is 3,5-dibromo-4-hydroxybenzoic acid (DBHA), which is considered less toxic than the parent compound.[7]
- Excretion: In rats, Bromoxynil and its metabolites are primarily excreted in the urine and feces, with 75-90% of the administered dose cleared within 7 days.[12] The compound does not show a tendency to bioaccumulate in mammals.[12]

Toxicological Profile Acute Toxicity

Bromoxynil exhibits low to high acute toxicity depending on the species and route of administration, with guinea pigs being the most sensitive species. The U.S. EPA classifies Bromoxynil as a moderately toxic (Toxicity Category II) compound.[12]

Table 1: Acute Toxicity of Bromoxynil and its Esters



Species	Form	Route	LD50 / LC50	Toxicity Classificati on	Reference(s)
Rat (female)	Octanoate	Oral	238 mg/kg	Moderate	[12]
Rat (male)	Octanoate	Oral	400 mg/kg	Moderate	[12]
Rat	Phenol	Oral	190 mg/kg	Moderate	[13]
Rat	-	Oral	81-440 mg/kg bw	-	
Rabbit	Phenol	Oral	260 mg/kg	Moderate	[13]
Guinea Pig	Phenol	Oral	63 mg/kg	High	[13]
Mouse	-	Oral	100-245 mg/kg bw	-	
Rabbit	Phenol	Dermal	>2000 mg/kg	Low	[13]

Subchronic and Chronic Toxicity

Repeated-dose oral toxicity studies in various animal models have consistently identified the liver as the primary target organ.[7] Observed effects include changes in liver weight, and alterations in hematological and biochemical parameters.[7][14] In dogs, chronic exposure led to elevated body temperature and panting at lower doses, with hyperthermia and death occurring at higher doses.[7][8]

Table 2: No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL) from Repeated-Dose Studies



Species	Study Duration	Effect	NOAEL	LOAEL	Reference(s
Rat	2 years	Reduced liver/body weight ratio	~0.5 mg/kg/day	~1.5 mg/kg/day	[9]
Rat	-	Reduced body weight	2.6 mg/kg bw/day	-	[14]
Mouse	Long-term	Liver effects (hyperplasia)	-	1.5 mg/kg bw/day	[14]
Dog	1 year	Clinical signs, liver/body weight changes	0.3 mg/kg bw/day	1.5 mg/kg bw/day	[11]
Dog	13 weeks	Panting (single dose effect)	8 mg/kg/day	12 mg/kg/day	[7]

Developmental and Reproductive Toxicity

Bromoxynil has demonstrated developmental toxicity across multiple species, including rats, mice, and rabbits.[7][15] The most consistent developmental effect observed is an increased incidence of supernumerary ribs (extra ribs), which occurred at or below doses causing maternal toxicity.[7][8] Other developmental effects noted at higher doses include reduced fetal weight.[13] In a three-generation study in rats, no adverse reproductive effects were observed at doses up to 15 mg/kg/day.[13]

Table 3: Developmental and Reproductive Toxicity Endpoints



Species	Study Type	Effect	NOAEL	LOAEL	Reference(s
Rat	Development al	Supernumera ry ribs	4 mg/kg/day	5 mg/kg/day	[8][15]
Rabbit	Development al	No fetal effects	>30 mg/kg/day (maternally toxic doses)	-	[13][14]
Rat	3-Generation Reproduction	No reproductive effects	15 mg/kg/day	-	[13]

Carcinogenicity and Genotoxicity

The U.S. EPA has classified Bromoxynil as a "possible human carcinogen" (Group C) based on an increase in hepatocellular tumors observed in male mice.[7][12] However, carcinogenicity studies in rats did not show a similar effect.[12] Genotoxicity and mutagenicity tests have been largely negative, suggesting that Bromoxynil is not a mutagen.[7][12]

Endocrine Disruption Potential

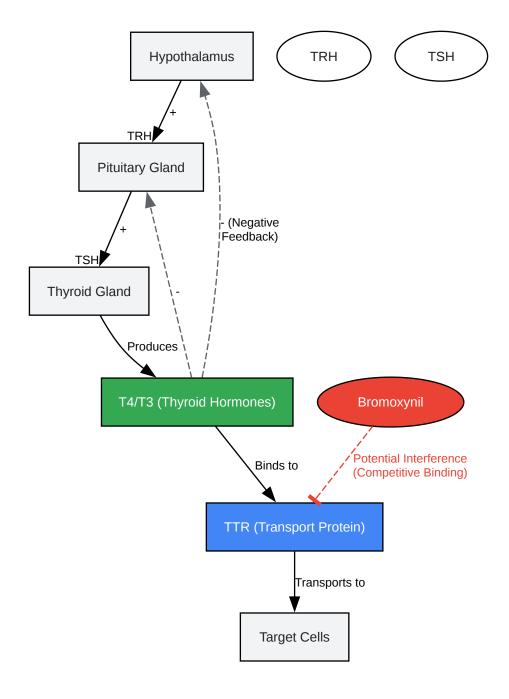
Bromoxynil has been identified as a potential endocrine-disrupting chemical (EDC), with particular concern for its effects on the thyroid system.[16][17][18] The European Commission has noted that toxic effects on endocrine organs were observed during peer review.[19]

Thyroid System Disruption

Several studies suggest that Bromoxynil can interfere with the thyroid hormone (TH) axis. The structural similarity of Bromoxynil to thyroid hormones, thyroxine (T4) and triiodothyronine (T3), raises the possibility of competitive binding to TH transport proteins.[20]

One proposed mechanism is the disruption of TH transport by binding to transthyretin (TTR), a key protein responsible for transporting thyroid hormones in the blood.[20] Interference with TTR can alter the circulating levels of free T4 and T3, potentially disrupting the sensitive feedback mechanisms that regulate the hypothalamic-pituitary-thyroid (HPT) axis.





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Caption: Potential interference of Bromoxynil with thyroid hormone transport.

Reproductive Hormone Disruption

While developmental toxicity is well-documented, the evidence for direct disruption of reproductive hormone signaling pathways, such as androgen or estrogen pathways, is less clear. The European Food Safety Authority (EFSA) proposed classifying Bromoxynil as toxic for reproduction category 1B, indicating a more significant concern for reproductive toxicity.[19]



However, specific anti-androgenic or estrogenic mechanisms are not as well-defined as the effects on the thyroid axis.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of toxicological and endocrine-disrupting effects. The following sections outline standardized methodologies commonly employed in such studies.

Chronic Toxicity Study (Oral, Rodent) - Adapted from OECD TG 452

This study aims to characterize the toxicological profile of a substance following prolonged and repeated oral exposure.[21]

- Test System: Typically, Sprague-Dawley or Wistar rats are used. At least 20 animals per sex per group are required.[21]
- Dose Administration: The test substance is administered daily, usually mixed in the diet, in drinking water, or by gavage, for a period of 12 to 24 months.[13][21] At least three dose levels plus a concurrent control group are used.[21]
- Observations:
 - Clinical Signs: Animals are observed daily for signs of toxicity.
 - Body Weight and Food Consumption: Measured weekly for the first 13 weeks and monthly thereafter.
 - Hematology and Clinical Chemistry: Blood samples are collected at 3, 6, 12, 18, and 24
 months for analysis of parameters indicative of liver, kidney, and hematopoietic system
 function.
 - Urinalysis: Conducted at the same intervals as blood collection.
- Pathology:
 - Gross Necropsy: All animals are subjected to a full gross necropsy at the end of the study.



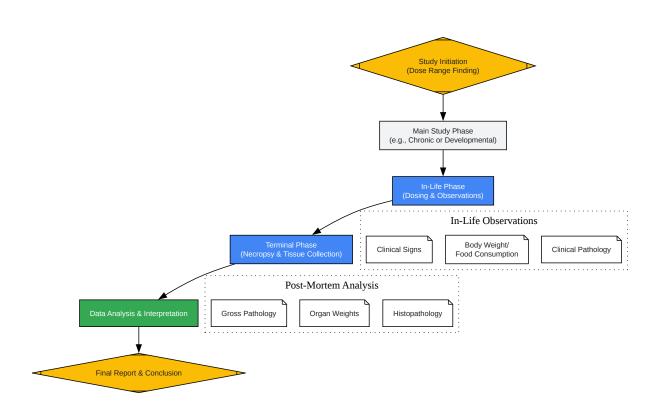
- o Organ Weights: Key organs (e.g., liver, kidneys, brain, thyroid) are weighed.
- Histopathology: A comprehensive set of tissues from all control and high-dose animals is examined microscopically. Tissues from lower-dose groups showing treatment-related effects are also examined.

Developmental Toxicity Study (Oral, Rodent) - Adapted from OECD TG 414

This study is designed to provide information on the potential effects of prenatal exposure on the pregnant female and the developing embryo and fetus.

- Test System: Pregnant rats or rabbits are used.
- Dose Administration: The test substance is administered orally by gavage once daily to pregnant females during the period of major organogenesis (e.g., gestation days 6 through 15 for rats).
- Maternal Observations: Females are observed for clinical signs of toxicity, and body weight is recorded throughout gestation.
- Fetal Examination: Shortly before expected delivery, females are euthanized, and the uterine contents are examined.
 - Endpoints include the number of corpora lutea, implantations, resorptions, and live/dead fetuses.
 - Fetuses are weighed and examined for external malformations.
 - A subset of fetuses is examined for visceral abnormalities, and the remaining fetuses are
 processed for skeletal examination to detect effects such as supernumerary ribs or
 changes in bone formation.[13]





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Caption: Generalized workflow for a standard toxicology study.

Conclusion

Bromoxynil is a moderately toxic herbicide with a well-characterized toxicological profile. The primary mechanism of toxicity in mammals is the uncoupling of oxidative phosphorylation, and the liver is the main target organ in repeated-dose studies. Developmental toxicity, specifically



the induction of supernumerary ribs, is a sensitive endpoint observed across multiple species. While genotoxicity tests are largely negative, the U.S. EPA classifies Bromoxynil as a possible human carcinogen based on liver tumors in male mice.

Significant evidence points to Bromoxynil's potential as an endocrine disruptor, primarily through interference with the thyroid hormone axis. The potential to bind to transport proteins like TTR and disrupt thyroid hormone homeostasis is a key area of concern that warrants further investigation. This comprehensive profile underscores the need for continued evaluation and a cautious approach in assessing the risk associated with human and environmental exposure to Bromoxynil.

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